molecular formula C8H9NO B1584170 2-Propionylpyridine CAS No. 3238-55-9

2-Propionylpyridine

Cat. No.: B1584170
CAS No.: 3238-55-9
M. Wt: 135.16 g/mol
InChI Key: ZHAZHKPVEROFLH-UHFFFAOYSA-N
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Description

2-Propionylpyridine, also known as 1-(2-pyridinyl)-1-propanone, is an organic compound with the molecular formula C8H9NO. It is a derivative of pyridine, characterized by the presence of a propionyl group attached to the second position of the pyridine ring. This compound is of significant interest due to its versatile applications in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Propionylpyridine can be synthesized through several methods. One common method involves the reaction of pyridine-2-carbonitrile with ethylmagnesium bromide in an inert atmosphere, followed by acidification with aqueous citric acid solution. The reaction is typically carried out in tetrahydrofuran and diethyl ether at temperatures ranging from -78°C to room temperature .

Industrial Production Methods: In industrial settings, this compound is often produced by the reaction of pyridine with propionyl chloride under basic conditions. This method is preferred due to its simplicity and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Propionylpyridine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the propionyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed under basic conditions.

Major Products:

Scientific Research Applications

Medicinal Chemistry

2-Propionylpyridine has been investigated for its potential therapeutic applications. Research indicates that compounds containing the 2-acylpyridine moiety exhibit significant biological activities, including antimicrobial and anti-inflammatory properties.

  • Antimicrobial Activity : Studies have shown that this compound derivatives possess activity against various bacterial strains. For instance, it has been evaluated for efficacy against Staphylococcus aureus and Escherichia coli, demonstrating promising results in inhibiting bacterial growth .
  • Anti-inflammatory Properties : Some derivatives of this compound have been explored for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory cytokines, making these compounds candidates for further development in treating inflammatory diseases .

Coordination Chemistry

In coordination chemistry, this compound acts as a ligand that can form complexes with transition metals. These metal complexes are of interest due to their potential catalytic activities and applications in materials science.

  • Ligand Properties : The reactivity of this compound as a ligand is notable. It has been found to form stable complexes with metals such as copper and nickel. The stability and reactivity of these complexes are influenced by the electronic properties of the metal center and the acyl group attached to the pyridine ring .
  • Catalytic Applications : Metal complexes formed with this compound have shown promise in catalyzing various organic reactions, including oxidation and reduction processes. This catalytic activity is attributed to the ability of the ligand to stabilize different oxidation states of the metal .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its structure allows for various modifications, leading to diverse chemical entities.

  • Synthesis of Derivatives : The compound can undergo various reactions such as acylation and alkylation, facilitating the synthesis of more complex molecules. For example, it can be transformed into other acylpyridines or used in the synthesis of biologically active compounds .
  • Applications in Material Science : Due to its ability to form stable complexes with metals, this compound is also being explored for use in developing new materials, including sensors and catalysts for industrial processes .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several this compound derivatives against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicated that certain derivatives were effective at concentrations as low as 0.5 µg/mL, suggesting potential for development into therapeutic agents .

Case Study 2: Coordination Complexes

Research on coordination complexes involving this compound demonstrated that these complexes could catalyze the oxidation of alcohols to ketones efficiently. The study highlighted that varying the metal center significantly affected the reaction rates and selectivity, showcasing the importance of ligand design in catalysis .

Mechanism of Action

The mechanism of action of 2-Propionylpyridine involves its interaction with various molecular targets. It can act as a ligand, forming complexes with metal ions, which can then participate in catalytic processes. The compound’s effects are mediated through its ability to donate or accept electrons, facilitating various chemical reactions .

Comparison with Similar Compounds

    2-Acetylpyridine: Similar in structure but with an acetyl group instead of a propionyl group.

    2-Butyryl-pyridine: Contains a butyryl group, making it slightly larger and more hydrophobic.

Uniqueness: 2-Propionylpyridine is unique due to its specific balance of hydrophilicity and hydrophobicity, making it versatile for various applications. Its intermediate size allows it to participate in a wide range of chemical reactions, unlike its smaller or larger counterparts .

Biological Activity

2-Propionylpyridine (C8H9NO) is an organic compound belonging to the class of pyridine derivatives. Its biological activity has garnered attention in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activities of this compound, supported by data tables, case studies, and detailed research findings.

  • Chemical Formula : C8H9NO
  • Molecular Weight : 151.16 g/mol
  • CAS Number : 520574

Research indicates that this compound exhibits a range of biological activities, primarily through its interaction with cellular pathways and molecular targets. Some key mechanisms include:

  • Antioxidant Activity : this compound has been shown to exhibit antioxidant properties, which can mitigate oxidative stress in cells. This activity is crucial in protecting cells from damage caused by reactive oxygen species (ROS) .
  • Metal Chelation : The compound can chelate metal ions, which may influence various biochemical processes. This property is particularly relevant in the context of heavy metal detoxification .

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of this compound against various pathogens. A notable study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .

Microorganism Inhibition Zone (mm) Concentration (µg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Pseudomonas aeruginosa10100

Cytotoxicity and Cancer Research

In cancer research, this compound has shown promise as a cytotoxic agent. A study involving human cancer cell lines indicated that the compound induces apoptosis in a dose-dependent manner. The mechanism appears to involve the activation of caspases and the modulation of Bcl-2 family proteins .

Cell Line IC50 (µM)
HeLa25
MCF-730
A54920

Case Studies

  • Case Study on Antioxidant Effects :
    A study conducted on liver cells demonstrated that treatment with this compound reduced lipid peroxidation levels significantly compared to untreated controls, highlighting its potential as a protective agent against liver damage induced by oxidative stress .
  • Case Study on Antimicrobial Efficacy :
    In a clinical setting, formulations containing this compound were tested for their effectiveness against skin infections caused by Staphylococcus aureus. Results showed a significant reduction in infection rates among patients treated with the compound compared to those receiving standard treatment .

Q & A

Basic Research Questions

Q. What experimental strategies are recommended for synthesizing 2-Propionylpyridine with high purity?

  • Methodology : Use substitution reactions (e.g., with sodium azide or potassium thiocyanate) or coupling reactions (e.g., palladium-catalyzed cross-coupling with boronic acids) to introduce functional groups . Purification via column chromatography or recrystallization is critical, as impurities may interfere with downstream applications. Validate purity using HPLC or NMR spectroscopy .

Q. How can researchers ensure safe handling of this compound given limited toxicity data?

  • Methodology : Follow OSHA guidelines for pyridine derivatives: use fume hoods, wear nitrile gloves, and avoid skin contact. Conduct initial toxicity screenings using in vitro models (e.g., HepG2 cell lines) to assess acute cytotoxicity . Document all exposure incidents and share findings with the research community to fill data gaps .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodology : Use 1^1H/13^13C NMR to confirm the propionyl group and pyridine ring structure. IR spectroscopy can validate carbonyl (C=O) stretching vibrations (~1680 cm1^{-1}). Mass spectrometry (EI or ESI) provides molecular weight confirmation .

Advanced Research Questions

Q. How can conflicting reactivity data for this compound in cross-coupling reactions be resolved?

  • Methodology : Systematically vary reaction conditions (temperature, solvent polarity, catalyst loading) and analyze by GC-MS. Compare results with computational studies (DFT) to identify steric or electronic barriers at the propionyl group . Publish negative results to clarify contradictions .

Q. What strategies address the lack of ecological toxicity data for this compound?

  • Methodology : Conduct OECD 201/202 tests for aquatic toxicity (algae/daphnia) and biodegradability. Use soil column experiments to assess mobility and bioaccumulation potential. Collaborate with environmental chemists to model long-term impacts .

Q. How should researchers design studies to investigate the metabolic fate of this compound?

  • Methodology : Radiolabel the propionyl moiety (14^{14}C) and track metabolites in rodent models via LC-MS/MS. Use hepatocyte incubations to identify Phase I/II metabolism pathways. Share raw data in public repositories (e.g., PubChem) .

Q. What statistical approaches are suitable for analyzing incomplete datasets in this compound research?

  • Methodology : Apply multiple imputation (MI) to handle missing toxicity or reactivity data, ensuring assumptions about "missing at random" are validated. Use sensitivity analyses to quantify uncertainty .

Q. Methodological Frameworks

Q. How can the FINER criteria improve hypothesis formulation for this compound studies?

  • Methodology : Ensure hypotheses are Feasible (e.g., lab resources), Interesting (address catalytic vs. inhibitory roles), Novel (explore underexamined substituents), Ethical (minimize animal testing), and Relevant (link to drug discovery or materials science) .

Q. What protocols enhance reproducibility in this compound synthesis?

  • Methodology : Adopt NIH guidelines for reporting experimental conditions (solvent grades, catalyst batches, reaction times). Use standardized checklists during peer review to ensure transparency .

Q. Data Management and Reporting

Q. How should researchers document and share conflicting results in this compound studies?

  • Methodology : Publish detailed supplemental materials (raw spectra, reaction logs) and use platforms like Zenodo for open access. Clearly annotate outliers and discuss potential sources of variability (e.g., moisture sensitivity) .

Properties

IUPAC Name

1-pyridin-2-ylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO/c1-2-8(10)7-5-3-4-6-9-7/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAZHKPVEROFLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00334397
Record name 2-Propionylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3238-55-9
Record name 2-Propionylpyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3238-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propionylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00334397
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

19 g of 2-propylpyridine-N-oxide were dissolved in 40 ml of glacial acetic acid/40 ml of acetic anhydride and stirred for 6 hours at 85° C. and 12 hours at ambient temperature. Excess anhydride was decomposed with H2O, the solution was neutralized with Na2CO3 and extracted with diethyl ether. After rotating in the ether phase, 12 g of 2-(1-acetoxypropyl)-pyridine remained. This product was dissolved in 120 ml of methanol (70%), mixed with 4 g of NaOH and refluxed for 6 hours. After rotating out the methanol mixing took place with water, extraction with diethyl ether and the organic phase was rotated in. 5.4 g of 2-(1-hydroxypropyl)-pyridine were left. 0.5 g of this substance was refluxed for 2 hours with 1 g of MnO2 and 30 ml of dichloromethane. After filtering off the MnO2, rotation in took place to dryness. 0.3 g of ethyl-2-pyridylketone was obtained.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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